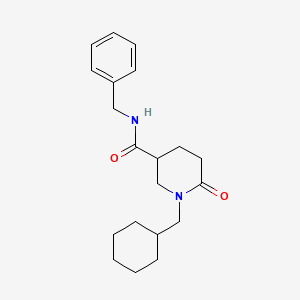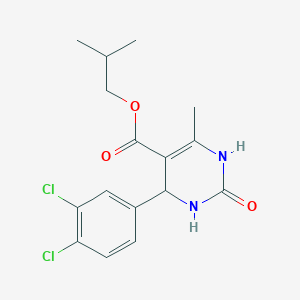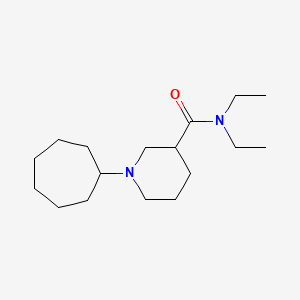
N-benzyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and organic chemistry. This compound is also known as CX-717 and has been extensively studied for its cognitive-enhancing effects and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-benzyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various cognitive processes such as learning and memory, and its modulation by CX-717 can enhance its activity and improve cognitive function.
Biochemical and Physiological Effects:
N-benzyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide has several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive processes. It also increases cerebral blood flow, which can improve brain function and cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide in lab experiments is its cognitive-enhancing effects, which can improve the accuracy and reliability of experimental results. However, one of the limitations is its potential toxicity and side effects, which can affect the validity of experimental results.
Orientations Futures
There are several future directions for the research on N-benzyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide. One of the potential areas of research is its therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of more potent and selective allosteric modulators of the α7 nAChR, which can have better therapeutic potential and fewer side effects. Additionally, the use of CX-717 in combination with other cognitive-enhancing compounds can also be explored to improve its efficacy and safety.
Méthodes De Synthèse
The synthesis of N-benzyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide is a complex process that involves multiple steps. The most commonly used method for synthesizing CX-717 is the reaction between benzylamine and cyclohexylmethylamine followed by the addition of piperidine-3,6-dione. The reaction mixture is then heated and stirred for several hours, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-benzyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its cognitive-enhancing effects and potential therapeutic applications. Several studies have shown that CX-717 can improve memory, attention, and learning in both animals and humans. It has also been shown to have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
N-benzyl-1-(cyclohexylmethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-19-12-11-18(15-22(19)14-17-9-5-2-6-10-17)20(24)21-13-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSUNNGTLXYAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate](/img/structure/B4923252.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4923255.png)
![8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4923261.png)
![4-butyl-2-imino-7-methyl-2H-thiopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B4923269.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4923283.png)
![1-(2,3-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923289.png)


![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4923312.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B4923324.png)

![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)